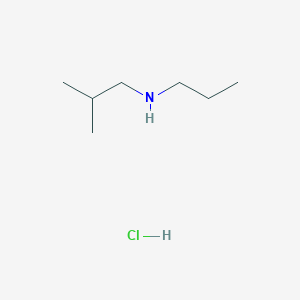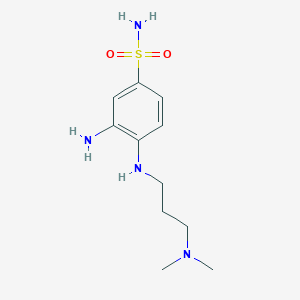
(6-(4-Methoxyphenyl)pyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(4-Methoxyphenyl)pyridin-2-yl)methanol is an organic compound with the molecular formula C13H13NO2 It is a derivative of pyridine and phenol, characterized by the presence of a methoxy group on the phenyl ring and a hydroxymethyl group on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Methoxyphenyl)pyridin-2-yl)methanol typically involves the reaction of 4-methoxybenzaldehyde with 2-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(6-(4-Methoxyphenyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(4-methoxyphenyl)pyridine-2-carboxylic acid.
Reduction: Formation of 6-(4-methoxyphenyl)pyridin-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
(6-(4-Methoxyphenyl)pyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (6-(4-Methoxyphenyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- (4-Methoxyphenyl)(pyridin-2-yl)methanol
- (4-Chloro-pyridin-2-yl)-methanol
- (6-Methoxy-pyridin-2-yl)-methanol
Uniqueness
(6-(4-Methoxyphenyl)pyridin-2-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
[6-(4-methoxyphenyl)pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-12-7-5-10(6-8-12)13-4-2-3-11(9-15)14-13/h2-8,15H,9H2,1H3 |
InChIキー |
QMQQAQQZNZLBEY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)


![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)
![1-(4-Chlorophenyl)-2-([5-(2,6-dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)ethan-1-one](/img/structure/B13866015.png)







![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)

